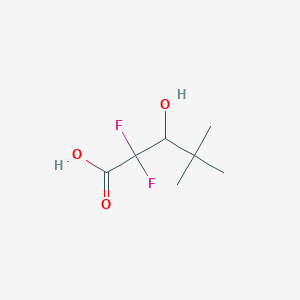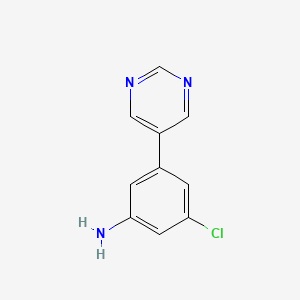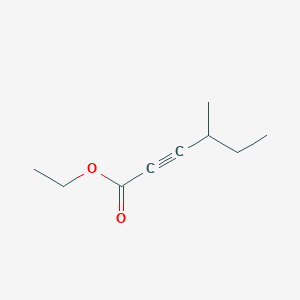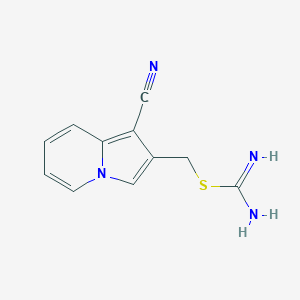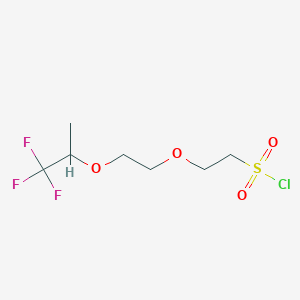
2-(2-((1,1,1-Trifluoropropan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((1,1,1-Trifluoropropan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride is a fluorinated organic compound known for its unique chemical properties. It is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Métodos De Preparación
The synthesis of 2-(2-((1,1,1-Trifluoropropan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-hydroxyethoxy)ethanol with 1,1,1-trifluoropropan-2-ol in the presence of a suitable catalyst. The resulting intermediate is then treated with thionyl chloride to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(2-((1,1,1-Trifluoropropan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the sulfonyl chloride group with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2-((1,1,1-Trifluoropropan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: The compound is utilized in the modification of biomolecules for studying their functions and interactions.
Mecanismo De Acción
The mechanism by which 2-(2-((1,1,1-Trifluoropropan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride exerts its effects involves the interaction with nucleophiles, leading to the substitution of the sulfonyl chloride group. This reaction can modify the structure and properties of the target molecules, making it a valuable tool in chemical synthesis and modification .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-(2-((1,1,1-Trifluoropropan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride is unique due to its trifluoropropan-2-yl group, which imparts distinct reactivity and stability. Similar compounds include:
1,1,1-Trifluoropropan-2-ylhydrazine hydrochloride: Known for its use in various chemical reactions.
1,1,1-Trifluoropropane-2-ol: Utilized in organic synthesis for introducing trifluoromethyl groups.
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Propiedades
Fórmula molecular |
C7H12ClF3O4S |
|---|---|
Peso molecular |
284.68 g/mol |
Nombre IUPAC |
2-[2-(1,1,1-trifluoropropan-2-yloxy)ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C7H12ClF3O4S/c1-6(7(9,10)11)15-3-2-14-4-5-16(8,12)13/h6H,2-5H2,1H3 |
Clave InChI |
OFGVNNMAPHMQFA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(F)(F)F)OCCOCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


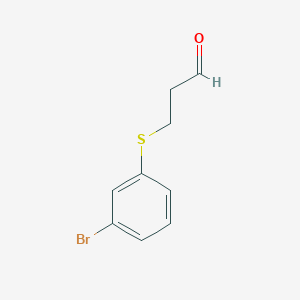
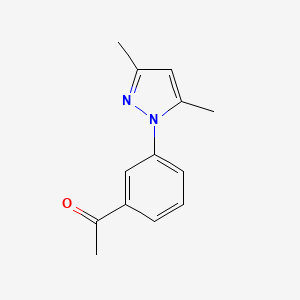
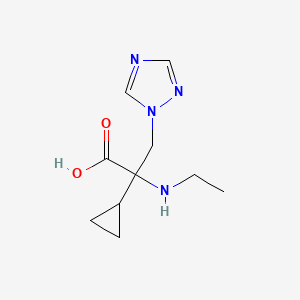
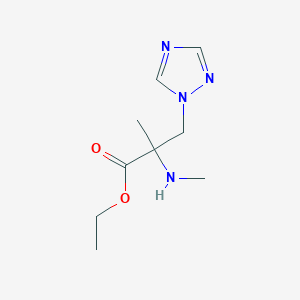
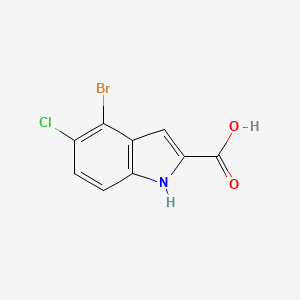
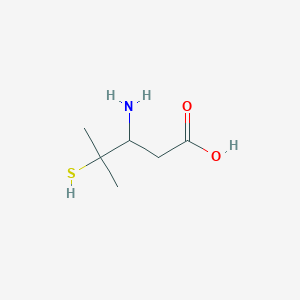
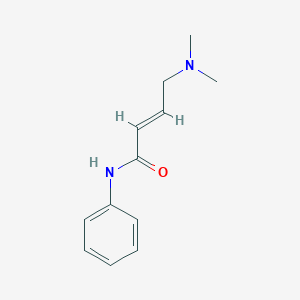
![2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13632617.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxy-5-methylphenyl)carbamoyl]propanoic acid](/img/structure/B13632618.png)

